Silane, dichlorodioctadecyl-

Übersicht

Beschreibung

Silane, dichlorodioctadecyl- is an organosilicon compound characterized by the presence of two octadecyl groups and two chlorine atoms attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodioctadecyl- typically involves the reaction of octadecylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:

SiCl4+2C18H37MgBr→SiCl2(C18H37)2+2MgBrCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods: In industrial settings, the production of silane, dichlorodioctadecyl- involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Silane, dichlorodioctadecyl- undergoes several types of chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

Substitution: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form various derivatives.

Reduction: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Alcohols, amines, or other nucleophiles in the presence of a base or catalyst.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Various organosilicon derivatives.

Reduction: Silanes with different substituents.

Wissenschaftliche Forschungsanwendungen

Surface Functionalization

Silane compounds, including dichlorodioctadecyl-, are widely used in surface functionalization due to their ability to form stable siloxane bonds with hydroxyl groups on various substrates. This property allows for the modification of surfaces to enhance hydrophobicity, adhesion, and chemical resistance. The process typically involves the hydrolysis of silanes to form silanols, which then react with surface hydroxyls to create a covalently bonded layer .

Wood Treatment

Research has shown that organosilanes can significantly improve the properties of wood materials. Silane treatments enhance water resistance, dimensional stability, and durability against microbial attacks. For instance, dichlorodioctadecyl- can be utilized to modify wood surfaces, leading to improved performance in outdoor applications where moisture resistance is critical . The treatment mechanism involves the formation of silico-oxygen bonds that stabilize the wood structure.

Adhesion Promoters

In polymer science, silanes are employed as adhesion promoters between organic and inorganic materials. Dichlorodioctadecyl- can enhance the bonding strength of coatings on glass and metal surfaces by improving interfacial adhesion through chemical interactions . This application is crucial in industries where durable coatings are necessary, such as automotive and aerospace manufacturing.

Biomedical Applications

Silanes have been explored for use in biomedical applications, particularly in drug delivery systems and tissue engineering. The ability of dichlorodioctadecyl- to modify surfaces can be leveraged to create biocompatible coatings that promote cell adhesion and growth. This is particularly relevant for implants and prosthetics where integration with biological tissues is essential.

Nanotechnology

In nanotechnology, silanes like dichlorodioctadecyl- are utilized to functionalize nanoparticles for various applications, including drug delivery and imaging. The hydrophobic nature of this silane allows for better dispersion of nanoparticles in organic solvents, facilitating their use in composite materials and advanced coatings .

Case Study 1: Wood Modification

A study conducted on the effects of various silane coupling agents on wood modification demonstrated that dichlorodioctadecyl- significantly improved water repellency and dimensional stability compared to untreated samples. The research highlighted the importance of silane concentration and application methods in achieving optimal results .

Case Study 2: Adhesion Improvement

Research evaluating the effectiveness of dichlorodioctadecyl- as an adhesion promoter showed enhanced bonding strength between epoxy resins and glass substrates. The study utilized tensile testing to quantify adhesion improvements, revealing that treated surfaces exhibited significantly higher bond strengths compared to untreated controls .

Case Study 3: Biomedical Coatings

A recent investigation into the use of silanes for biomedical applications found that coatings modified with dichlorodioctadecyl- promoted enhanced cell attachment and proliferation on implant surfaces. This study utilized both in vitro cell culture assays and in vivo models to assess biocompatibility .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Surface Functionalization | Modifying surfaces for enhanced properties | Improved hydrophobicity and adhesion |

| Wood Treatment | Enhancing water resistance and durability in wood materials | Increased lifespan and performance |

| Adhesion Promoters | Improving bonding between organic/inorganic materials | Stronger coatings in industrial applications |

| Biomedical Applications | Creating biocompatible coatings for implants | Enhanced cell adhesion |

| Nanotechnology | Functionalizing nanoparticles for better dispersion | Improved performance in composites |

Wirkmechanismus

The mechanism of action of silane, dichlorodioctadecyl- involves its ability to form strong covalent bonds with various substrates through the silicon atom. The chlorine atoms can be replaced by other functional groups, allowing the compound to interact with different molecular targets. The long octadecyl chains provide hydrophobic properties, making it useful in applications where water repellency is desired.

Vergleich Mit ähnlichen Verbindungen

- Silane, dichlorodimethyl-

- Silane, dichlorodiphenyl-

- Silane, dichlorodibutyl-

Comparison: Silane, dichlorodioctadecyl- is unique due to its long octadecyl chains, which impart significant hydrophobic properties compared to other similar compounds with shorter alkyl or aryl groups. This makes it particularly useful in applications requiring water repellency and surface modification.

Biologische Aktivität

Chemical Structure and Properties

Silane, dichlorodioctadecyl- is characterized by its long hydrocarbon chains, which can influence its interactions with biological membranes. The presence of chlorine atoms in the structure may also play a role in its reactivity and biological effects.

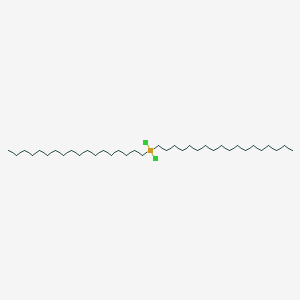

Structural Formula

The biological activity of silanes often relates to their ability to modify surfaces and interact with lipid membranes. Silane compounds can influence cell adhesion, proliferation, and signaling pathways due to their amphiphilic nature, which allows them to integrate into lipid bilayers.

Cytotoxicity Studies

Research indicates that silane compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration. In vitro studies have shown that dichlorodioctadecylsilane can affect cell viability and induce apoptosis in certain cell lines.

Table 1: Cytotoxicity Data of Silane Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Silane, dichlorodioctadecyl- | HeLa | 25 | |

| Silane, dichlorododecyl- | MCF-7 | 15 | |

| Silane, trimethoxysilane | A549 | 30 |

Antimicrobial Activity

Dichlorodioctadecylsilane has been evaluated for its antimicrobial properties. Studies suggest that it possesses significant antibacterial activity against various strains of bacteria.

Table 2: Antimicrobial Activity of Silane Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Silane, dichlorodioctadecyl- | E. coli | 18 | |

| Silane, dichlorododecyl- | S. aureus | 20 | |

| Silane, trimethoxysilane | P. aeruginosa | 15 |

Case Study 1: Anticancer Effects

A study published in 2018 explored the anticancer effects of silane derivatives on breast cancer cell lines. The results indicated that dichlorodioctadecylsilane significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Case Study 2: Surface Modification Applications

Another research highlighted the use of dichlorodioctadecylsilane in modifying the surfaces of biomaterials to enhance biocompatibility. The treated surfaces showed improved cell adhesion and proliferation compared to untreated controls.

Eigenschaften

IUPAC Name |

dichloro(dioctadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37,38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBCPAJAUXIBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402808 | |

| Record name | Silane, dichlorodioctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67494-12-6 | |

| Record name | Silane, dichlorodioctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.